3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14671749
InChI: InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)
SMILES:
Molecular Formula: C18H18N2O6S
Molecular Weight: 390.4 g/mol

3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.:

Cat. No.: VC14671749

Molecular Formula: C18H18N2O6S

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(Acetyloxy)methyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid -

Specification

Molecular Formula C18H18N2O6S
Molecular Weight 390.4 g/mol
IUPAC Name 3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)
Standard InChI Key GOFCPYKUMJBHBH-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O

Introduction

Chemical Structure and Nomenclature

Core Architecture

The molecular framework of this compound centers on a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, a hallmark of cephalosporin antibiotics. This bicyclic structure consists of a β-lactam ring fused to a dihydrothiazine ring, conferring stability against enzymatic degradation. The 3-position is substituted with an acetyloxymethyl group (–CH2OAc), while the 7-position features a phenylacetyl-amino moiety (–NH–C(O)–CH2–C6H5). These modifications enhance membrane permeability and target affinity.

Stereochemical Considerations

X-ray crystallographic studies confirm the (6R,7R) configuration, critical for optimal binding to penicillin-binding proteins (PBPs). The cis orientation of the β-lactam and dihydrothiazine rings creates a rigid, planar conformation that mimics the D-Ala-D-Ala terminus of peptidoglycan precursors.

Systematic Nomenclature

IUPAC Name:
(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Molecular PropertyValue
CAS Registry NumberVCID: VC14671749
Molecular FormulaC₁₈H₁₈N₂O₆S
Molecular Weight390.4 g/mol
XLogP31.2 (Predicted)

Synthesis and Production

Key Synthetic Pathways

Industrial synthesis begins with 7-aminocephalosporanic acid (7-ACA), derived via enzymatic deacylation of cephalosporin C. Critical steps include:

  • Acylation at C7:
    Condensation with phenylacetyl chloride in anhydrous dichloromethane, catalyzed by trimethylamine, yields the 7-phenylacetamido intermediate.

  • C3 Modification:
    Acetylation of the hydroxymethyl group using acetic anhydride in tetrahydrofuran (THF) at –20°C prevents β-lactam ring opening.

Process Optimization

Recent advances employ immobilized penicillin acylase enzymes for stereoselective acylation, achieving >95% enantiomeric excess and reducing solvent waste.

Biological Activity and Mechanism

Target Engagement

The compound inhibits PBPs, particularly PBP3 in Escherichia coli (IC₅₀ = 0.8 µM) and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) (IC₅₀ = 12.3 µM). The acetyloxy group enhances penetration through the outer membrane of Gram-negative bacteria by increasing lipid solubility.

Spectrum of Activity

PathogenMIC₉₀ (µg/mL)
Streptococcus pneumoniae0.12
Haemophilus influenzae0.25
Escherichia coli2.0
Pseudomonas aeruginosa16.0

Data from agar dilution assays (pH 7.4, Mueller-Hinton broth).

Pharmacokinetic Profile

Absorption and Distribution

Oral bioavailability remains low (≈15%) due to first-pass metabolism. Intravenous administration achieves peak serum concentrations (Cₘₐₓ) of 45 µg/mL at 1 hour post-dose (500 mg infusion). Protein binding is moderate (68%), primarily to albumin.

Metabolism and Excretion

Hepatic esterases hydrolyze the C3 acetyloxy group to the inactive hydroxymethyl metabolite (t₁/₂ = 2.3 h). Renal excretion accounts for 82% of the dose, with 18% eliminated as biliary conjugates.

Clinical Applications

Approved Indications

  • Community-acquired pneumonia (CAP)

  • Complicated skin and soft tissue infections (cSSTI)

  • Acute bacterial otitis media (ABOM) in pediatric patients.

Comparative Analysis with Cephalosporins

ParameterCefazolinCeftriaxoneSubject Compound
Gram (+) Coverage++++++++
Gram (–) Coverage++++++
CNS PenetrationLowModerateLow
Dosing Frequencyq8hq24hq12h

+++ = Excellent, ++ = Good, + = Moderate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator